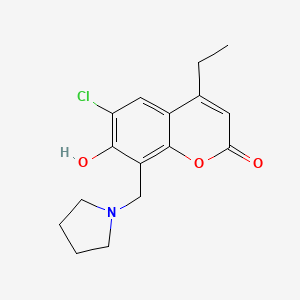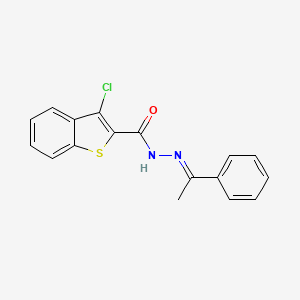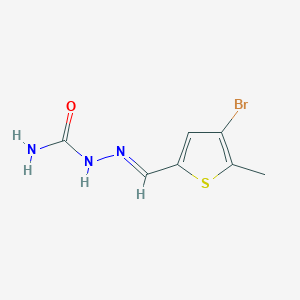
5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a semicarbazone derivative of 5-ethyl-4-nitro-2-thiophenecarbaldehyde and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is not fully understood. However, it is believed that the compound binds to copper ions through its semicarbazone moiety, forming a complex that emits fluorescence upon excitation.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. However, further research is needed to fully understand these effects and their mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is its selectivity for copper ions, which makes it a useful tool for detecting copper ions in biological samples. However, one of the limitations is that it may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are many future directions for research on 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone. For example, further studies could be conducted to investigate its potential applications in the detection of other metal ions. Additionally, more research is needed to fully understand its biochemical and physiological effects and its mechanisms of action. Finally, efforts could be made to develop safer and more effective derivatives of this compound for use in scientific research.
In conclusion, this compound is a compound with potential applications in scientific research. Its selectivity for copper ions makes it a useful tool for detecting copper ions in biological samples, and it has also been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanisms of action and to develop safer and more effective derivatives for use in scientific research.
Métodos De Síntesis
The synthesis of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone can be achieved by reacting 5-ethyl-4-nitro-2-thiophenecarbaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological samples.
Propiedades
IUPAC Name |
[(E)-(5-ethyl-4-nitrothiophen-2-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-2-7-6(12(14)15)3-5(16-7)4-10-11-8(9)13/h3-4H,2H2,1H3,(H3,9,11,13)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPTPYFSBYFPH-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=NNC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=N/NC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)



![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
